molecular formula C12H16ClNO2 B1434546 4-(Piperidin-3-yl)benzoic acid hydrochloride CAS No. 2044705-22-6

4-(Piperidin-3-yl)benzoic acid hydrochloride

Cat. No. B1434546
M. Wt: 241.71 g/mol
InChI Key: FTAAPDIIUFMVKX-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzoic acid hydrochloride is a 4-aryl piperidine . It’s used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

While specific synthesis methods for 4-(Piperidin-3-yl)benzoic acid hydrochloride are not available, similar compounds often involve reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The empirical formula for 3-(Piperidin-4-yl)benzoic acid hydrochloride is C12H16ClNO2 . The molecular weight is 241.71 .


Physical And Chemical Properties Analysis

The compound is a powder with a quality level of 100 and an assay of ≥95% . It’s suitable for use as a linker in reactions, and it has a carboxylic acid functional group . The storage temperature is 2-8°C .

Scientific Research Applications

1. Synthesis of Hybrid Compounds

4-(Piperidin-3-yl)benzoic acid hydrochloride is used in the synthesis of hybrid compounds. For instance, Ivanova et al. (2019) described the synthesis of hybrid systems containing pharmacophoric fragments using reactions of related benzoic acid with nitrogenous bases like piperidine. These reactions involve forming a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt under the action of HCl (Ivanova, Kanevskaya, & Fedotova, 2019).

2. Corrosion Inhibition Studies

Derivatives of piperidine, such as piperine derivatives, have been studied for their interaction with iron surfaces. Belghiti et al. (2018) investigated the theoretical interaction of Piperine derivatives with iron, indicating potential applications in corrosion inhibition (Belghiti et al., 2018).

3. Metabolic Studies in Pharmaceuticals

In the field of pharmaceuticals, the metabolic pathways of drugs involving piperidine derivatives have been explored. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, which is oxidized to various metabolites including a compound related to piperidine (Hvenegaard et al., 2012).

4. Synthesis of Compounds with Antagonist Activity

Piperidine derivatives are synthesized for their potential biological activities. Watanabe et al. (1993) synthesized piperidines with 5-HT2 antagonist activity, demonstrating the relevance of piperidine derivatives in creating biologically active compounds (Watanabe, Yoshiwara, & Kanao, 1993).

5. Antibacterial Activity Studies

Research by Merugu, Ramesh, and Sreenivasulu (2010) involved synthesizing piperidine-containing compounds and screening them for antibacterial activity. This indicates potential applications in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Safety And Hazards

The compound is classified as a combustible solid . The WGK is 3, and the flash point is not applicable .

Future Directions

The compound is useful in the development of PROTACs for targeted protein degradation . This suggests potential future applications in the design of new drugs and therapies.

properties

IUPAC Name

4-piperidin-3-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAPDIIUFMVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yl)benzoic acid hydrochloride

CAS RN

2044705-22-6
Record name 4-(piperidin-3-yl)benzoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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